molecular formula C16H12N2O2 B1346616 4,4'-Diisocyanato-3,3'-dimethylbiphenyl CAS No. 91-97-4

4,4'-Diisocyanato-3,3'-dimethylbiphenyl

Cat. No.: B1346616
CAS No.: 91-97-4
M. Wt: 264.28 g/mol
InChI Key: ICLCCFKUSALICQ-UHFFFAOYSA-N
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Description

4,4’-Diisocyanato-3,3’-dimethylbiphenyl is an organic compound with the molecular formula C16H12N2O2. It is a member of the isocyanate family, characterized by the presence of two isocyanate groups attached to a biphenyl structure. This compound is known for its reactivity and versatility, making it valuable in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Diisocyanato-3,3’-dimethylbiphenyl can be synthesized through the phosgenation of 3,3’-dimethylbiphenyl-4,4’-diamine. The reaction involves the use of phosgene (COCl2) as a reagent under controlled conditions to convert the amine groups into isocyanate groups. The reaction typically occurs in an inert solvent such as toluene, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of 4,4’-Diisocyanato-3,3’-dimethylbiphenyl follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 3,3’-dimethylbiphenyl-4,4’-diamine and phosgene into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4,4’-Diisocyanato-3,3’-dimethylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-Diisocyanato-3,3’-dimethylbiphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4’-Diisocyanato-3,3’-dimethylbiphenyl involves the formation of covalent bonds with other molecules through its isocyanate groups. These bonds restrict the ability of the target molecules to engage in further chemical reactions, which is the basis for its use as a cross-linking agent in polymer synthesis. The compound’s reactivity with nucleophiles such as alcohols and amines underpins its role in forming urethanes and ureas .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Diisocyanato-3,3’-dimethylbiphenyl is unique due to its biphenyl structure, which imparts rigidity and enhances the mechanical properties of the resulting polymers. This makes it particularly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLCCFKUSALICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Record name 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE
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DSSTOX Substance ID

DTXSID7041463
Record name 3,3'-Dimethyl-4,4'-diphenylene diisocyanate
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Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-
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CAS No.

91-97-4
Record name 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE
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Record name 3,3′-Dimethylbiphenyl 4,4′-diisocyanate
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Record name Bitolylene diisocyanate
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Record name 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl-
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Record name 3,3'-Dimethyl-4,4'-diphenylene diisocyanate
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Record name 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate
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Record name BITOLYLENE DIISOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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